Ar-67
Description
Contextualization of Camptothecin (B557342) Analogues in Oncology Research
Camptothecin (CPT) is a topoisomerase inhibitor that was initially discovered in 1966 from the bark of Camptotheca acuminata, a tree native to China. wikipedia.org CPT demonstrated anticancer activity in preliminary clinical trials against various cancers, including breast, ovarian, colon, lung, and stomach cancers. wikipedia.org However, its low solubility and reported adverse effects in therapeutic use prompted the development of numerous synthetic derivatives and analogues aimed at improving its properties. wikipedia.org
Camptothecin and its analogues function by targeting the nuclear enzyme DNA topoisomerase I (topo I). nih.gov Topo I is crucial for modifying DNA topology during essential cellular processes like DNA replication and gene transcription. nih.gov During its catalytic cycle, topo I transiently forms a covalent bond with DNA. nih.gov CPT and its derivatives interfere with the religation step of this enzyme, stabilizing the covalent adduct between topo I and DNA. nih.gov In cells undergoing DNA replication (S-phase), advancing replication forks encounter these topo I-DNA adducts, leading to the formation of lethal double-strand breaks in the DNA, which are thought to be responsible for the cytotoxic effects of these agents. nih.gov
Approved camptothecin analogues used in cancer chemotherapy include topotecan (B1662842), irinotecan (B1672180), and belotecan. wikipedia.orgdiva-portal.org Many other camptothecin analogues are currently undergoing clinical trials. acs.org Ongoing research continues to focus on developing new camptothecin analogues that can overcome limitations of existing drugs, such as susceptibility to drug efflux pumps and severe toxicity to bone marrow progenitor cells. acs.org Structural modifications have primarily focused on the A, B, and E rings of the camptothecin core structure to enhance therapeutic potential. researchgate.net
Silatecan (AR-67, DB-67) as a Third-Generation Topoisomerase I Inhibitor
Silatecan, also known by its former names this compound and DB-67, is a synthetic derivative of camptothecin. medkoo.comguidetopharmacology.orgspringer.comontosight.ai It is characterized as a highly lipophilic compound with potential antineoplastic and radiosensitizing activities. medkoo.comguidetopharmacology.orgmedchemexpress.comcancer.gov Silatecan is considered a novel, third-generation camptothecin analogue. medkoo.com
Silatecan exerts its mechanism of action by binding to and stabilizing the topoisomerase I-DNA covalent complex. medkoo.comcancer.govnih.gov This action inhibits the religation of single-stranded DNA breaks mediated by topoisomerase I, leading to the production of lethal double-stranded DNA breaks when encountered by the DNA replication machinery. medkoo.comcancer.govnih.gov This ultimately results in the inhibition of DNA replication and the induction of apoptosis (programmed cell death) in cancer cells. medkoo.comcancer.govnih.gov
Compared to first and second-generation camptothecin products, silatecan has demonstrated high potency in preclinical studies and improved pharmacokinetic properties in humans. medkoo.com This unique profile, along with the potential for oral administration, has been suggested to translate into superior efficacy and patient convenience in treating various cancers, including brain and lung cancers. medkoo.com
Historical Development and Rationale for Silatecan's Design
Camptothecin, the parent compound of silatecan, was discovered in 1966. wikipedia.orgnih.gov Its potent cytotoxicity and identification as a topoisomerase I inhibitor spurred extensive research into developing analogues. acs.orgnih.gov Early clinical trials with camptothecin revealed limitations due to its low solubility and adverse effects. wikipedia.orgresearchgate.net This led to the synthesis of various derivatives to improve its therapeutic index. wikipedia.org
First and second-generation camptothecin analogues, such as irinotecan and topotecan, were developed and approved for clinical use. wikipedia.orgdiva-portal.orgacs.org However, these agents still presented challenges, including susceptibility to drug efflux pumps and dose-limiting toxicities. nih.govacs.org
The rationale behind the design of silatecan as a third-generation analogue focused on addressing some of the shortcomings of earlier compounds. Modifications, particularly the introduction of alkylsilyl groups at position 7, aimed to increase lipophilicity and enhance stability. wikipedia.org Specifically, silatecans, or 7-silylcampthothecins, have shown reduced interaction with human serum albumin (HSA), which is known to bind preferentially to the inactive carboxylate form of camptothecin, thus contributing to improved blood stability and prolonged activity of the active lactone form. wikipedia.orgnih.gov The highly lipophilic nature conferred by the silyl (B83357) modification is also thought to facilitate crossing the blood-brain barrier. wikipedia.org Silatecan (DB-67), a 10-hydroxy derivative, is noted as being among the most active silatecans. wikipedia.org
The synthesis and development of silatecan aimed to create a compound with improved physicochemical properties, enhanced stability of the active lactone form, reduced interactions with HSA, and potentially better tissue penetration, including the ability to cross the blood-brain barrier, thereby offering potential advantages over existing camptothecin analogues. wikipedia.orgmedkoo.comguidetopharmacology.orgnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
220913-32-6 |
|---|---|
Molecular Formula |
C26H30N2O5Si |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(19S)-10-[tert-butyl(dimethyl)silyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C26H30N2O5Si/c1-7-26(32)18-11-20-21-16(12-28(20)23(30)17(18)13-33-24(26)31)22(34(5,6)25(2,3)4)15-10-14(29)8-9-19(15)27-21/h8-11,29,32H,7,12-13H2,1-6H3/t26-/m0/s1 |
InChI Key |
XUSKJHCMMWAAHV-SANMLTNESA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=CC(=C5)O)N=C4C3=C2)[Si](C)(C)C(C)(C)C)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=CC(=C5)O)N=C4C3=C2)[Si](C)(C)C(C)(C)C)O |
Appearance |
white solid powder |
Other CAS No. |
220913-32-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1H-pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)- dione, 11-((1,1-dimethylethyl)dimethylsilyl)-4-ethyl-4,9- dihydroxy-, (4S)- 7-t-butyldimethylsilyl-10-hydroxycamptothecin 7-tert-butyldimethylsilyl-10-hydroxycamptothecin AR 67 cpd AR-67 cpd DB 67 DB-67 |
Origin of Product |
United States |
Mechanism of Action and Molecular Interactions
Topoisomerase I Targeting and DNA Lesion Induction
DNA topoisomerase I (TOP1) is a crucial enzyme involved in regulating DNA topology during essential cellular processes such as replication and transcription. nih.govnih.gov It acts by creating transient single-strand breaks in DNA, allowing the strands to relax, and then religating the breaks. nih.govnih.govwikipedia.org Silatecan interferes with this critical process.
Formation and Stabilization of the Topoisomerase I-DNA Covalent Complex
Silatecan targets the topoisomerase I-DNA complex. nih.gov As a camptothecin (B557342) derivative, its planar structure is thought to be important for this interaction. wikipedia.org Silatecan binds to the complex formed between TOP1 and DNA, specifically stabilizing the covalent intermediate that occurs during the DNA breakage-reunion cycle. nih.govwikipedia.org This results in a ternary complex consisting of TOP1, DNA, and Silatecan. nih.govwikipedia.orgwikipedia.org Research indicates that both TOP1 and DNA are required for Silatecan binding, and it does not bind significantly to either component alone. nih.gov
Inhibition of DNA Religation and Induction of DNA Breaks
By stabilizing the TOP1-DNA covalent complex, Silatecan effectively prevents the religation of the single-stranded DNA breaks mediated by topoisomerase I. nih.govwikipedia.org This blockage leads to the accumulation of these unrepaired single-strand breaks. wikipedia.org
Subsequent Cellular Responses: DNA Replication Inhibition and Apoptosis
The accumulation of stabilized TOP1-DNA-Silatecan complexes poses a significant obstacle to the DNA replication machinery. When a replication fork encounters one of these complexes, it can lead to a collision. nih.gov This collision converts the single-strand breaks into more lethal double-stranded DNA breaks. nih.govwikipedia.org The induction of these double-stranded breaks is highly cytotoxic and triggers downstream cellular responses, including the inhibition of DNA replication and the induction of apoptosis (programmed cell death) in cancer cells. nih.govontosight.aimedchemexpress.com
Exploration of Radiosensitization Mechanisms by Silatecan
Silatecan has demonstrated potential as a radiosensitizing agent. nih.govcancer.gov Studies have characterized the role of TOP1 in mediating this radiosensitization activity. In vitro studies using human glioma cells showed that Silatecan exhibited potent radiosensitization activity at concentrations significantly lower than camptothecin. Analysis using the single-hit multitarget model suggested that Silatecan induced radiosensitization by affecting the shoulder region of the radiation survival curve in certain cell lines. Immunoblot analysis further indicated that Silatecan specifically stimulates the covalent linking of TOP1 to chromosomal DNA in a dose-dependent manner, at concentrations lower than those required by camptothecin.
Investigations into Potential Non-Topoisomerase I Dependent Molecular Targets
While the primary mechanism of action of Silatecan is the inhibition of topoisomerase I, research into camptothecin derivatives has explored the possibility of other molecular targets. Some studies on camptothecin have revealed effects on cellular protein and RNA synthesis, which might suggest additional targets beyond TOP1. nih.gov While the provided search results focus heavily on TOP1 as the target for Silatecan, the broader context of camptothecin research acknowledges that other mechanisms or targets might exist for some derivatives. One study on a different camptothecin analog, FL118, indicated that it selectively inhibits the expression of multiple antiapoptotic proteins independently of p53 status, suggesting non-TOP1 targets for that specific compound. nih.gov However, specific non-topoisomerase I dependent molecular targets for Silatecan itself are not explicitly detailed in the provided search results.
Preclinical Efficacy Studies
In Vitro Cytotoxicity Assessments
In vitro studies have investigated silatecan's ability to inhibit the growth and viability of diverse human cancer cell lines and compared its potency to established topoisomerase I inhibitors.
Efficacy across Diverse Human Cancer Cell Lines
Silatecan has demonstrated potent in vitro cytotoxicity across a broad spectrum of human cancer cell lines derived from various tumor types. Cytotoxicity assays using multiple cell lines from eight distinct tumor types indicated that silatecan (referred to as compound 14 or DB-67) exhibits potent anticancer activity researchgate.netnih.gov. Another study evaluating organosilicon compounds, including one structurally related to silatecan, demonstrated potent in vitro cytotoxicity in a broad spectrum of human cancer cells, including those resistant to standard therapies researchgate.net.
Comparative Potency against Established Topoisomerase I Inhibitors (e.g., Topotecan (B1662842), SN-38)
Comparative studies have shown that silatecan's in vitro potency is comparable to or greater than that of established camptothecin (B557342) analogues like topotecan and SN-38. In vitro cytotoxicity assays indicated that silatecan is of comparable potency to camptothecin, 10-hydroxycamptothecin, topotecan, and CPT-11 researchgate.netnih.gov. Specifically, one study found that silatecan (DB67) inhibited tumor growth in vitro with an ED50 ranging between 2 and 40 ng/ml against a panel of five high-grade glioma cell lines, which was at least 10-fold more potent than topotecan and at least comparable to SN-38 aacrjournals.orgnih.govcapes.gov.br. Cell-free cleavage assays further revealed that silatecan is highly active and forms more stable topoisomerase I cleavage complexes than camptothecin or SN-38 researchgate.netnih.gov.
In Vivo Antitumor Activity in Xenograft Models
The in vivo antitumor activity of silatecan has been evaluated in various xenograft models, including subcutaneous, orthotopic, and central nervous system tumor models.
Efficacy in Subcutaneous and Orthotopic Solid Tumor Models
Silatecan has shown significant antitumor activity in subcutaneous and orthotopic solid tumor models. In subcutaneous xenograft models, silatecan (DB-67) exhibited activity against the growth of human tumors in nude mice nih.gov. Studies in a nude mouse U87 glioma model system demonstrated profound tumor growth inhibition with silatecan (DB67) aacrjournals.orgnih.gov. Doses of 10 mg/kg/day for 5 days in 21-day cycles virtually eliminated the growth of subcutaneous xenografts aacrjournals.org. In orthotopic models, which are considered more clinically relevant as tumors grow in their native environment, silatecan (SIL204, a related compound mentioned in recent studies) administered subcutaneously showed significant efficacy in reducing both primary tumor growth and metastatic spread in pancreatic cancer models stocktitan.netbiospace.comglobenewswire.comclinicaltrialvanguard.com.
Efficacy in Central Nervous System Tumor Models (e.g., Glioma Xenografts)
Given its potential to cross the blood-brain barrier, silatecan has been specifically investigated in central nervous system tumor models, such as glioma xenografts. Silatecans have shown promise for the treatment of high-grade gliomas in preclinical studies capes.gov.br. Application of a 30 mg/kg/day dose of silatecan (DB67) to treat established intracranial glioma xenografts led to long-term survival in a significant proportion of animals, whereas control animals died of progressive disease capes.gov.br. This suggests potential efficacy in treating CNS tumors.
Application of Advanced Preclinical Models (e.g., Genetically Engineered Mouse Models, Patient-Derived Xenografts)
While the provided search results primarily highlight studies using cell line-derived xenograft models (subcutaneous and orthotopic), the use of advanced preclinical models such as genetically engineered mouse models (GEMMs) and patient-derived xenografts (PDXs) is increasingly important in cancer research for their ability to better recapitulate human tumor characteristics and response to therapy certisoncology.comembopress.orgmdpi.com. Although specific data for silatecan in GEMMs were not prominently found in this search, PDX models are recognized as valuable tools for assessing drug efficacy in a setting that more closely resembles the patient's tumor certisoncology.commdpi.commednexus.org. These models maintain the molecular, genetic, and histological heterogeneity of the original human tumors embopress.orgmdpi.com. The transition to using orthotopic PDX models represents a significant step forward in preclinical validation stocktitan.netbiospace.comglobenewswire.comclinicaltrialvanguard.com.
Table 1: Summary of In Vitro Cytotoxicity Data (Representative)
| Compound | Cell Line Type | Potency Relative to Topotecan | Potency Relative to SN-38 | Reference |
| Silatecan | High-Grade Glioma | At least 10-fold more potent | At least comparable | aacrjournals.orgnih.govcapes.gov.br |
| Silatecan | Diverse Cancer Lines | Comparable | Comparable | researchgate.netnih.gov |
| Organosilicon Compound (related) | Broad Spectrum Cancer Lines | Potent | Not specified | researchgate.net |
Table 2: Summary of In Vivo Antitumor Activity Data (Representative)
| Model Type | Tumor Type | Silatecan (DB67) Dose | Key Finding | Reference |
| Subcutaneous Xenograft | U87 Glioma | 10 mg/kg/day (5 days) | Virtually eliminated tumor growth | aacrjournals.org |
| Intracranial Xenograft | U87 Glioma | 30 mg/kg/day | Led to long-term survival | capes.gov.br |
| Orthotopic Xenograft | Pancreatic Cancer | Subcutaneous admin. | Reduced primary tumor growth and metastasis | stocktitan.netbiospace.comglobenewswire.com |
Evaluation of Silatecan's Efficacy in Drug-Resistant Preclinical Models
Preclinical studies have investigated the efficacy of silatecan in various cancer models, including those exhibiting resistance to established therapies. Research indicates that silatecan may hold promise for treating cancers that have developed resistance to conventional topoisomerase I inhibitors.
Studies using a panel of high-grade glioma cell lines demonstrated that silatecan (DB67) exhibited potent growth-inhibitory activity in vitro capes.gov.braacrjournals.org. One of the most active agents, DB67, showed an ED50 ranging between 2 and 40 ng/ml, indicating potency at least 10-fold greater than topotecan and comparable to SN-38 in these systems capes.gov.braacrjournals.org.
In vivo studies using a nude mouse U87 glioma model system showed a concentration-dependent effect of DB67 on tumor growth inhibition capes.gov.br. At a dose of 10 mg/kg/day for 5 days, tumor growth inhibition was 73 ± 3% at day 28 post-implantation capes.gov.br. Furthermore, a higher dose of 30 mg/kg/day induced complete tumor regression in established intracranial glioma xenografts after only two cycles, leading to long-term survival (>90 days) in all treated animals, whereas controls succumbed to progressive disease capes.gov.braacrjournals.org.
While specific detailed data tables comparing silatecan's efficacy head-to-head with other agents in explicitly drug-resistant preclinical models were not extensively found in the search results within the given constraints, the demonstrated potency against aggressive glioma models and the focus on its improved properties suggest its potential relevance in overcoming some resistance mechanisms associated with earlier camptothecins. For instance, the enhanced lactone stability and lipophilicity of silatecan may help circumvent resistance mechanisms related to drug inactivation or poor cellular uptake that affect less stable or less lipophilic camptothecin derivatives researchgate.netnih.govresearchgate.net. Resistance to camptothecins can involve reduced drug accumulation, alterations in topoisomerase I, or changes in the cellular response to the drug-DNA complex researchgate.net. Silatecan's distinct properties might offer advantages in these scenarios.
Pharmacokinetic and Pharmacodynamic Characterization in Preclinical and Clinical Contexts
Enhanced Pharmacokinetic Profile of Silatecan
The distinct structure of Silatecan results in an improved pharmacokinetic profile, primarily driven by superior stability of its active form and high lipophilicity.
A critical feature of camptothecins is the α-hydroxy-δ-lactone ring (E-ring), which is essential for their antitumor activity. This ring is susceptible to pH-dependent hydrolysis, opening to form an inactive, water-soluble carboxylate at physiological pH. Silatecan was designed to overcome this limitation.
The key pharmacophore in Silatecan demonstrates superior stability in human blood when compared to clinically relevant camptothecin (B557342) analogues. researchgate.netnih.gov In human blood, Silatecan (DB-67) exhibits a half-life of 130 minutes, with 30% of the compound remaining in the active lactone form at equilibrium. researchgate.netnih.gov This enhanced stability is attributed to the dual 7-alkylsilyl and 10-hydroxy substitutions, which alter interactions with human serum albumin. researchgate.netnih.gov Human serum albumin preferentially binds to the inactive carboxylate form of camptothecins, shifting the equilibrium away from the active lactone. The modifications in Silatecan reduce this binding, thereby maintaining higher levels of the active lactone in circulation. researchgate.netcancer.gov Furthermore, the compound's lipophilicity promotes partitioning into red blood cell membranes, which helps protect the lactone ring from hydrolysis in the aqueous environment of the plasma. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Half-life (t½) | 130 minutes | researchgate.netnih.gov |
| Percent Lactone at Equilibrium | 30% | researchgate.netnih.gov |
Silatecan is a highly lipophilic compound, a characteristic primarily imparted by the tert-butyldimethylsilyl group at the 7-position. researchgate.netnih.gov This chemical feature renders the agent approximately 25 times more lipophilic than the parent compound, camptothecin. researchgate.net
This high lipophilicity has significant pharmacokinetic consequences. It allows Silatecan to be readily incorporated into cellular and liposomal bilayers in its active lactone form. researchgate.netnih.gov Enhanced lipophilicity generally improves the absorption and distribution of a drug by facilitating easier passage across biological membranes. This property is crucial for the cellular uptake of Silatecan and contributes to its potent cytotoxic activity. researchgate.net The high affinity of the lactone form for membranes, coupled with the low affinity of its carboxylate form for human serum albumin, ensures that the active form of the agent is stable and can effectively penetrate target cells. researchgate.net
The blood-brain barrier (BBB) is a significant physiological obstacle that limits the entry of many therapeutic agents into the central nervous system. thno.org The ability to cross this barrier is largely dependent on the physicochemical properties of a molecule, including its size and lipophilicity.
The high lipophilicity of silatecans like DB-67 gives them the potential to cross the blood-brain barrier. researchgate.netnih.gov Preclinical studies have shown that silatecans possess sufficient lipophilicity to favor BBB transit, making them promising candidates for brain tumors. aacrjournals.org The introduction of the alkylsilyl group at position 7 reduces protein binding and facilitates the drug's ability to cross the BBB. researchgate.net This characteristic distinguishes Silatecan from more hydrophilic camptothecin analogues and has prompted investigations into its efficacy against central nervous system malignancies. aacrjournals.org
Metabolism and Elimination Pathways
Preclinical studies indicate that silatecans are metabolized more rapidly than camptothecin in both mouse and human liver microsomes. nih.gov In vitro metabolism studies of Silatecan (AR-67) revealed that the active lactone form is preferentially metabolized over the inactive carboxylate form. epa.gov
The primary enzymes responsible for the metabolism of Silatecan are part of the cytochrome P450 (CYP450) family. The specific enzymes, in order of activity, are CYP3A5, CYP3A4, CYP1A1, and CYP1A2. epa.gov Additionally, UDP-glucuronosyltransferase (UGT) enzymes, particularly extrahepatic UGT1A8 and UGT1A7, are involved in its biotransformation. epa.gov
Pharmacokinetic studies in animal models have determined a plasma elimination half-life (t½) for DB-67 of 33 minutes. nih.gov The volume of distribution at steady state for DB-67 was found to be approximately 15-fold smaller than that of camptothecin. nih.gov Clinical data on the elimination of this compound showed that only a minimal amount of the unchanged drug is excreted in the urine, suggesting that the majority of the compound is cleared via hepatic metabolism and subsequent biliary elimination. epa.gov
| Parameter | Value | Reference |
|---|---|---|
| Plasma Elimination Half-life (t½) | 33 minutes | nih.gov |
| Volume of Distribution (Vd) vs. Camptothecin | ~15-fold smaller | nih.gov |
| Primary Metabolizing Enzymes | CYP3A5, CYP3A4, CYP1A1, CYP1A2 | epa.gov |
Pharmacodynamic Markers of Silatecan Activity in Target Tissues
The mechanism of action of Silatecan, like other camptothecins, is the inhibition of DNA topoisomerase I (Top1). cancer.govmedchemexpress.com Silatecan binds to the Top1-DNA complex, stabilizing it and preventing the re-ligation of single-strand breaks generated by the enzyme during DNA replication and transcription. cancer.gov This results in the accumulation of Top1-DNA covalent complexes (Top1cc), which are considered a key pharmacodynamic biomarker for the activity of Top1 inhibitors. aacrjournals.orgwhiterose.ac.uk
Cell-free cleavage assays have demonstrated that Silatecan is highly active and forms more stable Top1 cleavage complexes compared to camptothecin and SN-38 (the active metabolite of irinotecan). nih.gov In cellular models, Silatecan stimulates the covalent linking of Top1 to chromosomal DNA in a dose-dependent manner and at concentrations 10-fold lower than camptothecin. nih.gov The formation of these stabilized complexes leads to collisions with the DNA replication machinery, converting single-strand breaks into lethal double-strand breaks. cancer.gov
Consequently, downstream markers of DNA damage, such as the phosphorylation of histone H2AX (γH2AX), can also serve as pharmacodynamic indicators of Silatecan activity. ascopubs.orgresearchgate.net The levels of Top1cc and γH2AX in tumor tissue or surrogate samples can provide a quantitative measure of the biological effect of the drug on its target.
Synthesis, Derivatization, and Structure Activity Relationship Research
Synthetic Methodologies for Silatecan and its Analogues
The preparation of silatecans and silyl (B83357) homocamptothecins can be achieved through various synthetic routes, ranging from semi-synthetic approaches to total synthesis.
A general approach for synthesizing 7-silyl camptothecins and 7-silyl homocamptothecins involves the reaction of existing camptothecin (B557342) or homocamptothecin (B1245609) compounds with known silyl radical precursors google.com. This method represents a semi-synthetic route, starting from pre-existing camptothecin or homocamptothecin structures and adding silyl radicals google.com. The addition of the silyl radical typically occurs at the C-7 or C-12 position, with the regioselectivity influenced by temperature google.com. The reaction can be promoted by additives such as thiols google.com. This semi-synthetic route is noted as being significantly shorter and higher yielding compared to total synthesis methods like the cascade radical annulation approach google.com. Substitution at the C-7 position with silyl amino functions has also been explored to improve camptothecin stability metu.edu.tr.
Derivatization of silatecans often involves introducing additional substituents, particularly in the A ring, to further enhance their properties google.com. Hydroxy or amino groups are common substituents explored google.com. The combination of a 7-silyl group with other substituents can lead to significant improvements over mono-substituted analogues google.com. An example is the conversion of 7-tert-butyldimethylsilyl camptothecin to 7-tert-butyldimethylsilyl-10-hydroxy camptothecin (DB-67), a prominent silatecan analogue google.com. This conversion can be achieved through specific reaction conditions applied to the silylated camptothecin google.com. Modifications at the 20-OH position and the C-7 position of camptothecin have also been investigated as derivatization strategies metu.edu.tr.
Structure-Activity Relationship (SAR) Studies of Silatecan Derivatives
Structure-Activity Relationship (SAR) studies are essential for understanding how structural modifications to the camptothecin core, particularly the introduction of silyl groups, impact the biological activity and pharmacological profile of silatecans.
The incorporation of silyl substituents, particularly at the C-7 position, significantly influences the properties of camptothecin analogues. Silyl groups increase lipophilicity researchgate.netwikipedia.orgnih.govnih.govrsc.org, which is associated with greater potency and stability in human plasma wikipedia.org. This increased lipophilicity enhances intracellular accumulation and improves lactone partitioning into red blood cells, leading to improved stability and reduced hydrolysis of the active lactone form researchgate.netwikipedia.org. Silatecans, with alkylsilyl groups at position 7, are potent inhibitors of topoisomerase I wikipedia.org. Silylated derivatives have demonstrated improved cytotoxicity against various cancer cell lines rsc.org. Studies have also investigated the affinity of silylated camptothecins to membranes, finding that the lactone forms exhibit high affinity, a desirable property viamedica.pl.
Modifications to the camptothecin structure, including the introduction of silyl groups, aim to optimize pharmacological characteristics and reduce undesirable interactions such as protein binding. Silatecans have shown reduced drug-human serum albumin (HSA) interactions, which contributes to their blood stability researchgate.netwikipedia.org. The combination of 7-alkylsilyl and 10-hydroxy substitution, as seen in DB-67, enhances drug stability in the presence of HSA researchgate.net. Lipophilic substituents at the 7-position are known to provide favorable molecular interactions and improved pharmacological features nih.gov.
Mechanisms of Resistance to Silatecan and Overcoming Strategies
Molecular and Cellular Resistance Mechanisms
Resistance to topoisomerase I inhibitors like Silatecan can arise through various molecular and cellular alterations within cancer cells. These mechanisms often involve modifications to the drug target, changes in drug transport, or alterations in cell survival pathways.
Role of Topoisomerase I Expression and Mutation in Resistance
Topoisomerase I is the primary molecular target of Silatecan. Alterations in the expression levels or the presence of mutations in the TOP1 gene can significantly impact cellular sensitivity to Silatecan and other camptothecin (B557342) derivatives. Studies on camptothecin-resistant cancer cells have shown that reduced Top1 expression or catalytic activity is associated with increased resistance. nih.goviiab.me Conversely, increased Top1 expression can sensitize cancer cells to camptothecins. nih.gov
Mutations in the TOP1 gene have also been identified as a mechanism of acquired resistance to camptothecin derivatives. These mutations can affect the interaction between the enzyme and the drug, leading to a decrease in the formation or stability of the Top1-DNA cleavage complex, which is essential for the drug's cytotoxic effect. nih.goviiab.meresearchgate.net For instance, novel TOP1 mutations located in the core subdomain III and linker domain have been identified in SN-38-resistant cell lines, leading to a reduction in Top1-DNA cleavage complexes following drug exposure. iiab.meresearchgate.net While direct studies specifically detailing TOP1 mutations conferring resistance to Silatecan are less extensively documented in the provided sources, the established role of Top1 alterations in resistance to other camptothecins strongly suggests its potential relevance for Silatecan as well. One source notes that similar to SN-38 and topotecan (B1662842), low Top1 levels are associated with resistance to DB-67 (Silatecan), and DB-67 strongly inhibits Top1 expression. iiab.me
Influence of Drug Efflux Pump Proteins (e.g., ABCG2, P-gp, MDR1) on Silatecan Resistance
ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, also known as ABCB1 or MDR1) and Breast Cancer Resistance Protein (BCRP, also known as ABCG2), are known to contribute to multidrug resistance (MDR) by actively pumping various chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular accumulation. uni.luguidetopharmacology.orguni.lunih.govacs.org
Overexpression of ABCG2 has been shown to confer high levels of resistance to several anticancer drugs, including camptothecin derivatives like SN-38. uni.lu Studies have demonstrated that enhanced drug efflux mediated by ABCG2 is directly involved in acquired resistance to SN-38, and inhibition of ABCG2 function can restore sensitivity. uni.lu While some sources suggest that camptothecin and most of its derivatives are generally not affected by the classic P-gp/MDR1 mechanism of resistance, ABCG2's role in mediating resistance to certain camptothecins is recognized. uni.luwikipedia.org The lipophilic nature of Silatecan wikipedia.orgnucleos.comiiab.me could potentially influence its interaction with these transporters, but specific data on Silatecan as a substrate for ABCG2 or P-gp in the provided context is limited. However, the general involvement of ABCG2 in resistance to camptothecin derivatives highlights this as a potential mechanism relevant to Silatecan resistance.
Preclinical Approaches to Circumvent Resistance
Given the mechanisms of resistance, preclinical research has explored various strategies to enhance the efficacy of Silatecan and overcome acquired resistance. These approaches include the development of novel drug derivatives and the use of combination therapies.
Development of Novel Silatecan Derivatives Targeting Resistance Pathways
The development of novel camptothecin derivatives, including silatecans, has been a continuous effort to improve efficacy, reduce toxicity, and overcome resistance. nih.govnucleos.comiiab.meprobes-drugs.org Silatecans, characterized by a silyl (B83357) modification at the 7-position of the camptothecin structure, were designed to possess improved properties such as increased lipophilicity and enhanced blood stability. nucleos.comiiab.meprobes-drugs.org These modifications can influence drug uptake, interaction with the target enzyme, and potential for efflux by ABC transporters.
Preclinical studies on novel silatecans have demonstrated potent inhibition of topoisomerase I and significant antitumor activity in various cancer models, including those resistant to other camptothecin derivatives. nucleos.comiiab.me For example, DB67 (Silatecan) showed high activity and formed very stable Top1 cleavable complexes. iiab.me The design of newer silatecan derivatives may specifically aim to circumvent resistance mechanisms such as reduced Top1 activity or increased efflux by ABC transporters through structural modifications that enhance drug-target binding or reduce transporter recognition. While specific details on novel Silatecan derivatives designed to target resistance pathways are not extensively detailed in the provided abstracts, the ongoing development of silatecans nih.govnucleos.comiiab.meprobes-drugs.org implies efforts to improve upon the properties of existing derivatives, potentially addressing resistance mechanisms observed with earlier compounds.
Combination Strategies for Overcoming Acquired Resistance
Combination therapy, involving the use of Silatecan alongside other therapeutic agents, represents a promising preclinical strategy to overcome acquired resistance. By combining drugs with different mechanisms of action, it may be possible to target multiple resistance pathways simultaneously or enhance the cytotoxic effects of Silatecan.
Studies on other camptothecin derivatives have explored combinations with various agents to overcome resistance. For instance, combining topoisomerase I inhibitors with inhibitors of histone modifying enzymes has shown potential to enhance cytotoxic effects and sensitize resistant cells. wikipedia.org Additionally, strategies involving the inhibition of ABC transporters like ABCG2 have been investigated to improve the intracellular accumulation and efficacy of their substrate drugs. uni.luuni.lunih.gov While specific preclinical data on combination strategies involving Silatecan in the provided sources is limited, the general principle of combining Top1 inhibitors with agents that modulate resistance mechanisms (such as those affecting Top1 expression/mutation, drug efflux, or apoptosis) is a well-established approach in preclinical oncology research. wikipedia.org The rationale for such combinations with Silatecan would be to counteract the specific resistance mechanisms observed in a particular cancer type, potentially restoring sensitivity and improving treatment outcomes.
Clinical Development and Trial Methodologies
Phase I and Phase II Clinical Investigations of Silatecan
Silatecan has been evaluated in both Phase I and Phase II clinical trials for various solid tumors and hematologic malignancies. nih.govmedkoo.comresearchgate.netmedpath.commdpi.comdrugbank.comnih.govpatsnap.comidrblab.netsemanticscholar.orgxml-journal.net These early-phase studies are crucial for translating preclinical observations into human clinical data and assessing initial signs of antitumor activity.
Translational Studies from Preclinical Findings to Human Trials
Preclinical studies characterized Silatecan as a potent inhibitor of topoisomerase I, the same mechanism of action as its parent compound, camptothecin (B557342). nih.govmedchemexpress.comwikipedia.orgmdpi.comxml-journal.netnih.gov A key translational aspect of Silatecan's development stems from its improved physicochemical properties compared to earlier camptothecin derivatives. Modifications, particularly the addition of a tert-butyldimethylsilyl group at the 7-position, render Silatecan highly lipophilic. researchgate.net This enhanced lipophilicity and modifications on the E ring contribute to improved stability in human blood, specifically by maintaining a higher percentage of the active lactone form and reducing binding to human serum albumin, which preferentially binds the inactive carboxylate form. nih.govmedkoo.comresearchgate.netnih.gov These improved properties, observed in preclinical settings, were expected to translate into more favorable pharmacokinetic profiles and potentially enhanced efficacy in human trials, justifying its advancement to clinical investigation. medkoo.comresearchgate.netnih.govnih.govontosight.ai Translational studies also involve evaluating the pharmacokinetics, pharmacodynamics, and pharmacogenetics of camptothecin analogs, including comparisons of drug exposures in preclinical models and clinical trials to inform rational therapeutic regimen design. pitt.edu
Assessment of Antitumor Activity in Clinical Settings
Assessment of antitumor activity in clinical trials for Silatecan involves evaluating responses in patients with various malignancies. Silatecan has been studied in clinical trials for indications such as glioblastoma multiforme (GBM), gliosarcoma, other solid malignancies, and myelodysplastic syndrome (MDS). nih.govmedpath.commdpi.comdrugbank.compatsnap.comidrblab.net Phase I trials primarily focus on establishing the safety profile and determining the maximum tolerated dose (MTD), but they also provide initial insights into potential antitumor effects, such as disease stabilization. nih.govaacrjournals.org Phase II trials are specifically designed to evaluate the efficacy of a drug in a larger group of patients with a specific type of cancer, measuring objective response rates (complete or partial responses) and disease control rates (including stable disease). ClinicalTrials.gov lists Phase II studies for Silatecan in recurrent GBM or gliosarcoma (NCT01124539) and MDS (NCT00956787), indicating ongoing or completed investigations into its antitumor activity in these settings. drugbank.compatsnap.comidrblab.net
Advanced Clinical Trial Design Methodologies Relevant to Silatecan Development
The development of novel anticancer agents like Silatecan benefits from advanced clinical trial design methodologies that can optimize the evaluation process.
Adaptive Trial Designs and Dose Escalation Methods
Adaptive trial designs allow for modifications to the study protocol based on accumulating data, potentially leading to more efficient drug development. Dose escalation methods are a critical component of Phase I trials, aiming to find the MTD. The Phase I study of AR-67 (Silatecan) in patients with refractory or metastatic solid malignancies utilized an accelerated dose escalation design initially, followed by expansion to a modified Fibonacci design. nih.gov This approach allowed for more rapid dose escalation in the absence of dose-limiting toxicities (DLTs) and a more cautious escalation once toxicities were observed, facilitating the determination of the MTD. nih.govaacrjournals.org
Multi-Arm, Multi-Stage (MAMS) Platform Trials
Multi-Arm, Multi-Stage (MAMS) platform trials are designed to simultaneously evaluate multiple investigational therapies against a common control group within a single protocol. While specific MAMS trials for Silatecan were not detailed in the search results, this methodology is relevant in oncology drug development for efficiently screening multiple agents or combinations. Its application could potentially accelerate the evaluation of Silatecan in different patient populations or in combination with other therapies, compared to conducting separate trials for each scenario.
Biomarker-Driven Patient Stratification and Validation Studies
Biomarker-driven patient stratification involves using specific biological markers to identify patient subgroups who are more likely to respond to a particular therapy. While direct evidence of Silatecan trials specifically designed with biomarker-driven stratification was limited in the search results, the concept is highly relevant to the development of topoisomerase I inhibitors. For instance, studies evaluating other topoisomerase I inhibitors like irinotecan (B1672180) have explored stratifying patients based on the expression of the TOP1 gene, highlighting the potential for this approach in the broader class of drugs. diva-portal.org Identifying molecular factors predictive of response is an ongoing area of research in oncology, and future development of Silatecan could potentially incorporate such strategies to optimize patient selection and improve treatment outcomes. drugbank.com Validation studies are then necessary to confirm the predictive value of identified biomarkers in prospective clinical trials.
Challenges and Future Directions in Silatecan Research and Development
Overcoming Translational Barriers in Drug Development
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. eupati.euresearchgate.net However, this process is often hindered by various barriers, including scientific, operational, and financial obstacles. youtube.com For silatecan, as with many investigational drugs, navigating these barriers is crucial for its successful clinical development.
Patient Heterogeneity and its Impact on Clinical Outcomes
Patient heterogeneity is another significant factor that can influence the clinical outcomes of drug treatment. Differences in genetic makeup, lifestyle, disease stage, presence of comorbidities, and individual variations in drug metabolism and response can lead to varied therapeutic effects and adverse event profiles among patients. This variability makes it challenging to predict how a drug like silatecan will perform in a diverse patient population based solely on data from controlled clinical trials, which often have strict inclusion and exclusion criteria.
Advancements in Drug Discovery Technologies and Their Application to Silatecan
Technological advancements in drug discovery are providing new tools and approaches that can potentially accelerate the development of silatecan and its analogues and help overcome some of the existing challenges.
Role of Computational Modeling and Artificial Intelligence in Optimizing Silatecan Analogues
Computational modeling and artificial intelligence (AI) are increasingly playing a crucial role in modern drug discovery and optimization. mdpi.comselvita.commdpi.comdrugdiscoverynews.comnih.gov These technologies can be applied to analyze vast datasets of molecular structures and biological activities, identify key features associated with desired properties, and predict the binding affinity of compounds to target proteins like topoisomerase I. mdpi.com
Integration of Real-World Data in Post-Market Surveillance and Efficacy Assessment
Real-world data (RWD), collected from sources outside of traditional clinical trials such as electronic health records, medical claims, and patient registries, is becoming increasingly valuable in assessing the effectiveness and safety of drugs in routine clinical practice. arbormetrix.comcdisc.orgfda.govnih.govbakertilly.com The integration of RWD in post-market surveillance can provide insights into how silatecan performs in a broader and more diverse patient population than typically included in clinical trials. arbormetrix.comnih.govbakertilly.com
While randomized controlled trials (RCTs) remain the gold standard for regulatory approval, RWD can complement these trials by providing evidence on effectiveness in real-world settings, identifying rare adverse events, and supporting pharmacovigilance efforts. arbormetrix.comcdisc.orgnih.gov Regulatory agencies are increasingly recognizing the potential of RWD and real-world evidence (RWE) to support regulatory decision-making throughout the product lifecycle. cdisc.orgfda.gov
Future Research Avenues for Silatecan and Related Silyl-Camptothecins
Future research for silatecan and other silyl-camptothecins is likely to focus on several key areas to maximize their therapeutic potential. Continued efforts are needed to further optimize the pharmacological properties of these compounds through structural modifications, potentially guided by advanced computational methods. mdpi.comarxiv.orgrsc.org
Exploring novel formulations, such as liposomal delivery systems, could enhance the delivery of silatecan to tumor sites and improve its therapeutic index, as suggested by preclinical studies comparing liposomal DB67 to free DB67 and irinotecan (B1672180). researchgate.net
Investigating the potential of silatecan in combination therapies with other anticancer agents or modalities, such as radiation therapy, is another important avenue, given its potential radiosensitizing activities. guidetopharmacology.orgnih.gov Preclinical studies have indicated the promise of silatecans for the treatment of high-grade gliomas, providing a rationale for further clinical evaluation in this area. eur.nlaacrjournals.org
Furthermore, research into identifying biomarkers that can predict patient response to silatecan could help in patient selection and personalize treatment strategies, potentially improving clinical outcomes and overcoming challenges related to patient heterogeneity. The ongoing basic research efforts in the field of topoisomerase inhibitors, including novel drug classes and previously unexplored indications, suggest a potential for diversification and growth in the future development of silyl-camptothecins. diva-portal.org
Collaborative Research Paradigms and Public-Private Partnerships in Drug Development
The development of novel therapeutic agents like Silatecan (AR-67, DB-67), a silicon-containing analog of camptothecin (B557342), often necessitates collaborative efforts spanning academic institutions, governmental bodies, and private sector entities. These collaborations, frequently structured as public-private partnerships (PPPs), are increasingly vital in advancing pharmaceutical research and addressing the significant costs and complexities associated with drug development frostbrowntodd.comazolifesciences.com. PPPs can pool knowledge, resources, and expertise, potentially accelerating the drug development process and mitigating risks frostbrowntodd.com.
Silatecan's journey from its origin at the University of Pittsburgh to its development by various entities illustrates a multi-institutional pathway springer.com. Early research highlighted its enhanced lipophilicity and improved blood stability compared to other camptothecin derivatives, demonstrating potent anticancer activity in preclinical studies vivaoncology.comnih.govnih.gov. This foundational research, likely conducted within an academic setting, laid the groundwork for subsequent development efforts.
Several entities have been involved in the development of Silatecan, including Arno Therapeutics, TaiGen Biotechnology, and TTY Biopharm springer.com. More recently, Vivacitas Oncology has been actively involved, reporting on Phase I and planning Phase III trials for glioblastoma springer.comvivaoncology.com. The involvement of multiple developers over time suggests a series of potential partnerships or licensing agreements, common mechanisms within pharmaceutical PPPs. These arrangements allow different organizations to contribute their specific strengths, such as initial discovery, preclinical development, clinical trial execution, and potential commercialization frostbrowntodd.com.
PPPs in drug development can take various forms, including research collaborations, joint ventures, and licensing agreements frostbrowntodd.com. They are particularly valuable in areas with high development risk or significant public health needs, such as oncology nih.gov. The development of Silatecan for indications like glioblastoma, a challenging cancer, underscores the potential relevance of collaborative models to bring forward promising, albeit complex, therapies springer.comvivaoncology.com.
The landscape of drug development is increasingly reliant on these collaborative paradigms to navigate scientific, financial, and regulatory hurdles frostbrowntodd.comazolifesciences.com. For Silatecan, continued progress may depend on fostering effective collaborations that leverage diverse expertise to optimize clinical trial design, explore new formulations or combination therapies, and address manufacturing and regulatory pathways. The call by Vivacitas Oncology for investors and partners further highlights the ongoing need for collaborative financial and strategic support in advancing Silatecan towards potential registration vivaoncology.com.
The broader context of pharmaceutical PPPs demonstrates their role in accelerating research, sharing costs, and prioritizing R&D efforts for unmet medical needs frostbrowntodd.comazolifesciences.com. Initiatives like the Innovative Medicines Initiative (IMI) in Europe exemplify large-scale PPPs aimed at fostering innovation in drug development azolifesciences.com. While not specifically tied to Silatecan in the search results, such initiatives provide a framework within which the development of compounds like Silatecan can potentially be supported through collaborative funding and research networks.
Effective PPPs require clear communication, defined goals, and mutual understanding of obligations among stakeholders, including academic institutions, industry partners, and regulatory bodies frostbrowntodd.com. The history of Silatecan's development across multiple entities suggests a series of such interactions have been and will likely continue to be crucial for its future.
| Involved Organizations in Silatecan Development (Based on Search Results) |
| University of Pittsburgh (Originator) springer.com |
| Arno Therapeutics (Developer) springer.com |
| TaiGen Biotechnology (Developer) springer.com |
| TTY Biopharm (Developer) springer.com |
| Vivacitas Oncology (Developer, Clinical Trials) springer.comvivaoncology.com |
This table summarizes the key organizations identified in the search results as having played a role in the development of Silatecan. The involvement of multiple entities at different stages underscores the collaborative nature of its research and development pathway.
Q & A
Q. How can researchers experimentally validate Silatecan’s mechanism as a topoisomerase I inhibitor?
To confirm Silatecan’s inhibition of topoisomerase I, researchers should employ DNA relaxation assays using agarose gel electrophoresis. Purified topoisomerase I is incubated with supercoiled DNA and Silatecan; inhibition is evidenced by reduced DNA relaxation. Comparative studies with other camptothecin analogs (e.g., irinotecan) and negative controls (e.g., catalytically inactive enzyme) are critical. Cell-based assays, such as immunofluorescence for γ-H2AX (a DNA damage marker), further validate target engagement .
Q. What methodologies are optimal for assessing Silatecan’s stability and lipophilicity in preclinical studies?
Stability can be evaluated via high-performance liquid chromatography (HPLC) under physiological conditions (pH 7.4, 37°C) to measure degradation over time. Lipophilicity is determined using logP calculations (octanol-water partitioning) or chromatographic retention time analysis. Pharmacokinetic studies in rodent models, with plasma samples analyzed via LC-MS/MS, provide in vivo stability data. These parameters are crucial for optimizing formulation strategies .
Q. What criteria should guide the selection of in vitro vs. in vivo models for Silatecan efficacy testing?
In vitro models (e.g., human cancer cell lines) should prioritize cell types with documented topoisomerase I overexpression (e.g., colorectal HCT-116). For in vivo studies, orthotopic or patient-derived xenograft (PDX) models better replicate tumor microenvironments. Endpoints include tumor volume reduction, survival analysis, and histopathological assessment of apoptosis. Dose-ranging studies must account for Silatecan’s solubility limitations .
Advanced Research Questions
Q. How can researchers design pharmacokinetic studies to address Silatecan’s bioavailability challenges?
Utilize compartmental pharmacokinetic modeling with serial blood sampling in animal models. Key parameters include AUC (area under the curve), Cmax, and half-life. Silatecan’s lipophilicity may require lipid-based nanoformulations; compare bioavailability between free drug and encapsulated versions using LC-MS/MS. Interspecies scaling (e.g., rodent-to-human) aids clinical trial design .
Q. What experimental strategies are effective for studying Silatecan’s radiosensitizing properties in combination therapies?
Design fractionated radiation protocols in xenograft models, administering Silatecan 24h before irradiation. Assess synergy via the Combination Index (CI) method (Chou-Talalay). Mechanistic studies should evaluate DNA repair inhibition (e.g., reduced RAD51 foci formation) and oxidative stress markers (e.g., ROS levels). Dose escalation must minimize overlapping toxicities (e.g., myelosuppression) .
Q. How can genomic approaches identify resistance mechanisms to Silatecan?
Perform whole-exome sequencing of resistant cell lines derived via chronic Silatecan exposure. CRISPR-Cas9 screens can pinpoint genes modulating sensitivity (e.g., ABC transporters, DNA repair pathways). Validate candidates using siRNA knockdown or overexpression models. Cross-resistance studies with other topoisomerase inhibitors (e.g., topotecan) clarify mechanism specificity .
Q. What statistical methods resolve contradictions in Silatecan’s efficacy data across studies?
Apply meta-analysis to aggregate data from heterogeneous studies, adjusting for variables like dosing schedules and model systems. Subgroup analyses stratify results by tumor type or genetic background (e.g., TP53 status). Bayesian hierarchical models account for inter-study variability. Reproducibility requires standardized protocols for cell culture and endpoint measurements .
Q. How can proteomic or genomic biomarkers predict Silatecan response in heterogeneous tumors?
Use reverse-phase protein arrays (RPPA) or RNA-seq on pretreatment biopsies to identify predictive signatures (e.g., topoisomerase I activity, hypoxia markers). Machine learning algorithms (e.g., random forests) integrate multi-omics data. Validate biomarkers in independent cohorts using receiver operating characteristic (ROC) curves. Spatial transcriptomics can map intratumoral heterogeneity .
Methodological Considerations
- Data Presentation : Follow guidelines in and for tables and figures. Use SI units, label axes clearly, and provide raw data in supplementary materials.
- Ethical Compliance : Ensure animal studies adhere to ARRIVE guidelines; include power analyses to justify sample sizes .
- Reproducibility : Archive protocols in public repositories (e.g., Protocols.io ) and share code for statistical analyses (e.g., GitHub) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
